2,3',4,4',5',6-Hexachlorobiphenyl
Overview
Description
2,3’,4,4’,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which is a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Preparation Methods
2,3’,4,4’,5’,6-Hexachlorobiphenyl can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where chlorinated biphenyls are synthesized over copper powder at high temperatures . Industrial production methods often involve the chlorination of biphenyl in the presence of a catalyst, followed by purification processes to isolate the desired congener .
Chemical Reactions Analysis
2,3’,4,4’,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Scientific Research Applications
2,3’,4,4’,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. It is used as a reference material in environmental analysis and toxicology studies to understand the behavior and effects of PCBs in ecosystems . In biology and medicine, it is used to study the mechanisms of toxicity and the disruption of endocrine functions . Industrially, it was historically used in electrical transformers and capacitors due to its insulating properties .
Mechanism of Action
The compound exerts its effects primarily through the disruption of cellular calcium homeostasis and the activation of protein kinase C. It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . This leads to various biochemical and toxic effects, including endocrine disruption and potential carcinogenicity .
Comparison with Similar Compounds
2,3’,4,4’,5’,6-Hexachlorobiphenyl is one of 209 PCB congeners. Similar compounds include:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Another PCB congener with similar toxicological properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its persistence in the environment and similar biological effects.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Used in similar industrial applications and shares similar environmental and health impacts.
These compounds are unique in their specific chlorine substitution patterns, which influence their chemical behavior, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHIPNORFGJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074187 | |
Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59291-65-5 | |
Record name | PCB 168 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 168 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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